Purity Specification Differentiation: 98% vs. 95% Minimum Purity Across Commercial Sources
Commercially available 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide (CAS 381723-89-3) is supplied at two distinct purity tiers: 98% (Leyan, Product No. 1558108) and minimum 95% (CymitQuimica/Biosynth, Ref. 3D-GQA72389) . For the comparator unsubstituted analog 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4), commercial sources consistently offer ≥98% purity (Aladdin, Bidepharm, MolCore) . The wider purity range for the 2,3-dimethyl-substituted compound reflects its status as a less common scaffold with fewer validated synthetic and purification protocols. Researchers requiring high-purity starting material for structure-activity relationship (SAR) studies or sensitive catalytic reactions must verify the purity specification at the point of procurement rather than assuming batch equivalence.
| Evidence Dimension | Commercial Purity Specification (% minimum) |
|---|---|
| Target Compound Data | 98% (Leyan); Min. 95% (CymitQuimica/Biosynth) |
| Comparator Or Baseline | 2-Chloro-N-cyclohexylacetamide (CAS 23605-23-4): ≥98% (Aladdin, Bidepharm, MolCore) |
| Quantified Difference | Target compound purity specification spans 95–98% across suppliers vs. ≥98% uniformly for the unsubstituted analog |
| Conditions | Commercial vendor Certificates of Analysis; purity determined by HPLC, GC, or NMR |
Why This Matters
For procurement decisions, the 3% purity differential (95% vs. 98%) may necessitate additional purification steps or accepting higher impurity burden in downstream applications, directly affecting cost-per-usable-gram and experimental reproducibility.
